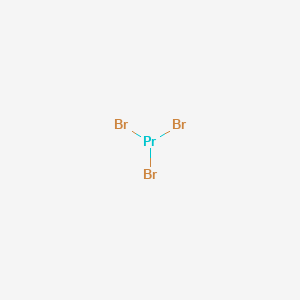

Bromuro de praseodimio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Praseodymium bromide is a crystalline compound composed of one praseodymium atom and three bromine atoms. It is represented by the chemical formula PrBr₃. This compound is known for its green crystalline appearance and is typically handled as a powder. Praseodymium bromide is part of the lanthanide series and exhibits unique properties due to the presence of praseodymium, a rare earth element .

Aplicaciones Científicas De Investigación

Praseodymium bromide has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other praseodymium compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, although concrete medical uses are still under research.

Industry: Utilized in the production of high-strength alloys, optical materials, and as a dopant in fiber optics and laser materials

Mecanismo De Acción

Target of Action

Praseodymium bromide, also known as tribromopraseodymium, is a crystalline compound composed of one praseodymium atom and three bromine atoms Praseodymium, as a lanthanide metal, is known to interact with various biological systems, potentially affecting enzymatic activities and protein structures .

Mode of Action

The compound’s structure, featuring a tricapped trigonal prismatic geometry, may influence its interactions with biological targets . The praseodymium ions are 9-coordinate, and the praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . These structural characteristics could influence the compound’s interactions with its targets, potentially leading to changes in their function.

Biochemical Pathways

A study on the effects of praseodymium on flavonoids production showed that it can influence the activities of key enzymes such as peroxidase (pod), polyphenol oxidase (ppo), and phenylanlanine ammonialyase (pal) in the hairy roots of scutellaria viscidula

Pharmacokinetics

A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats showed that the half-lives for the initial phase increased with increasing doses, while their half-lives for the terminal phase were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent . These findings might provide some insights into the ADME properties of praseodymium compounds, although direct studies on praseodymium bromide are needed.

Result of Action

Praseodymium compounds are known to have unique magnetic, electrical, and optical properties, which could potentially influence various cellular processes .

Action Environment

The action of praseodymium bromide can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it can absorb moisture from the environment, which could potentially affect its stability and efficacy Furthermore, the compound’s properties might be influenced by factors such as temperature, pH, and the presence of other ions or molecules in the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Praseodymium bromide can be synthesized through the direct reaction of praseodymium metal with bromine gas. The reaction is typically carried out under controlled conditions to ensure the complete formation of the compound: [ 2 \text{Pr} (s) + 3 \text{Br}_2 (g) \rightarrow 2 \text{PrBr}_3 (s) ]

Industrial Production Methods: In industrial settings, praseodymium bromide is often produced by reacting praseodymium oxide with hydrobromic acid. This method involves dissolving praseodymium oxide in hydrobromic acid, followed by crystallization to obtain praseodymium bromide: [ \text{Pr}_2\text{O}_3 (s) + 6 \text{HBr} (aq) \rightarrow 2 \text{PrBr}_3 (aq) + 3 \text{H}_2\text{O} (l) ]

Análisis De Reacciones Químicas

Types of Reactions: Praseodymium bromide undergoes various chemical reactions, including:

Oxidation: Praseodymium bromide can be oxidized to form praseodymium oxide and bromine gas.

Reduction: It can be reduced back to praseodymium metal and hydrogen bromide.

Substitution: Praseodymium bromide can react with other halides to form different praseodymium halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or chlorine.

Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as calcium.

Substitution: Involves halogen exchange reactions with reagents like chlorine gas or iodine.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr₂O₃) and bromine gas (Br₂).

Reduction: Praseodymium metal (Pr) and hydrogen bromide (HBr).

Substitution: Praseodymium chloride (PrCl₃) or praseodymium iodide (PrI₃).

Comparación Con Compuestos Similares

- Praseodymium Chloride (PrCl₃)

- Praseodymium Iodide (PrI₃)

- Praseodymium Fluoride (PrF₃)

- Praseodymium Nitrate (Pr(NO₃)₃)

Propiedades

Número CAS |

13536-53-3 |

|---|---|

Fórmula molecular |

Br3Pr |

Peso molecular |

380.62 g/mol |

Nombre IUPAC |

praseodymium(3+);tribromide |

InChI |

InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3 |

Clave InChI |

PLKCYEBERAEWDR-UHFFFAOYSA-K |

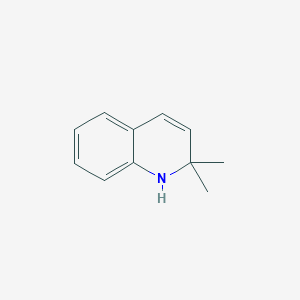

SMILES |

Br[Pr](Br)Br |

SMILES canónico |

[Br-].[Br-].[Br-].[Pr+3] |

Key on ui other cas no. |

13536-53-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)